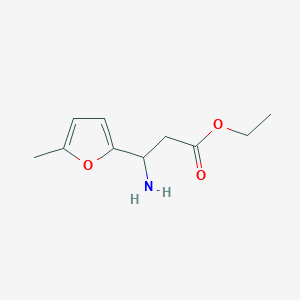![molecular formula C15H11ClF3NO4 B13577271 2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)
2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene is an organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro, trifluoromethyl, phenoxy, ethoxy, and nitro group, making it a complex molecule with unique properties.
Preparation Methods
The synthesis of 2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene involves several steps. One common method includes the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for 24 hours . Another method involves performing a salt-forming reaction in a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent, followed by etherification with 3,4-dichlorobenzotrifluoride at 130-175°C, and finally acidification to obtain the desired product .
Chemical Reactions Analysis
2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene undergoes various chemical reactions, including:
Nitration: This compound can undergo nitration reactions, which are highly exothermic and typically involve mixed acids.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Hydrolysis: On hydrolysis, it can convert to corresponding phenoxy acids.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: It has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is used in the development of pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene can be compared with other similar compounds, such as:
Fomesafen: A selective herbicide with similar structural features.
Acifluorfen: Another herbicide with a similar phenoxy structure.
Flufenoxuron: An insecticide with a similar trifluoromethyl group.
These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H11ClF3NO4 |
|---|---|
Molecular Weight |
361.70 g/mol |
IUPAC Name |
2-chloro-1-(5-ethoxy-2-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H11ClF3NO4/c1-2-23-10-4-5-12(20(21)22)14(8-10)24-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3 |
InChI Key |
YEQMLCPLAYDYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


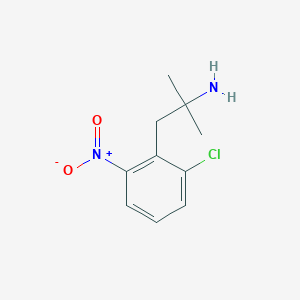
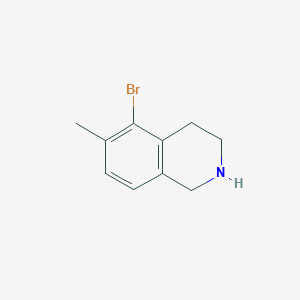
![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13577196.png)
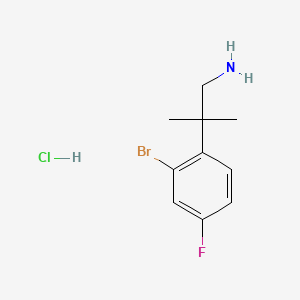
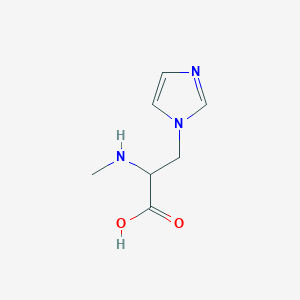
![2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13577220.png)
![2-(5-Benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B13577232.png)
![2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid](/img/structure/B13577240.png)
![2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13577256.png)
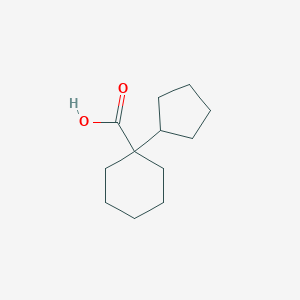
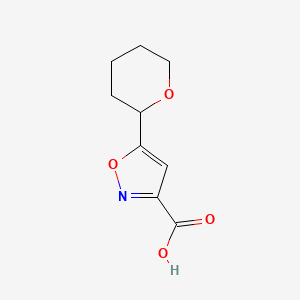

![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)
